REACTION_CXSMILES
|
S(O[CH2:8][CH3:9])(OCC)(=O)=[O:2].[CH2:10]([N:12]([CH2:15][CH3:16])[CH2:13][CH3:14])[CH3:11].C(O)C.[OH-].[Na+]>>[OH-:2].[CH2:10]([N+:12]([CH2:8][CH3:9])([CH2:15][CH3:16])[CH2:13][CH3:14])[CH3:11] |f:3.4,5.6|
|
Name
|
|
Quantity
|
154 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
690 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1.5 L autoclave equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
was sealed
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
discharged into a 1 L three-necked flask
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 45° C. for 4 h
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
FILTRATION
|
Details
|
After filtration, part of ethanol
|
Type
|
DISTILLATION
|
Details
|
was distilled off from the filtrate
|
Type
|
ADDITION
|
Details
|
Then 500 g of water was added while ethanol
|
Type
|
DISTILLATION
|
Details
|
was distilled off (part of water was entrained out)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].C(C)[N+](CC)(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 604 g | |
YIELD: PERCENTYIELD | 95.7% | |
YIELD: CALCULATEDPERCENTYIELD | 410.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |